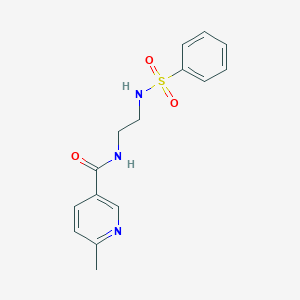

![molecular formula C16H17ClN4O2 B252246 N-(3-{[(4-chlorophenyl)acetyl]amino}propyl)pyrazine-2-carboxamide](/img/structure/B252246.png)

N-(3-{[(4-chlorophenyl)acetyl]amino}propyl)pyrazine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(3-{[(4-chlorophenyl)acetyl]amino}propyl)pyrazine-2-carboxamide, also known as CPP-ACP, is a compound that has been widely used in scientific research for its various applications. This compound is a derivative of pyrazine, which is a heterocyclic organic compound with a nitrogen atom in the ring. CPP-ACP has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of N-(3-{[(4-chlorophenyl)acetyl]amino}propyl)pyrazine-2-carboxamide is not fully understood, but it is believed to involve the formation of complexes with calcium and phosphate ions, which enhances the remineralization of enamel and dentin. N-(3-{[(4-chlorophenyl)acetyl]amino}propyl)pyrazine-2-carboxamide has also been shown to inhibit the growth of cariogenic bacteria by disrupting their cell membranes and interfering with their metabolism.

Biochemical and Physiological Effects:

N-(3-{[(4-chlorophenyl)acetyl]amino}propyl)pyrazine-2-carboxamide has been shown to have various biochemical and physiological effects, including the enhancement of remineralization, the reduction of demineralization, the inhibition of cariogenic bacteria, the enhancement of bone mineralization, and the reduction of bone resorption. N-(3-{[(4-chlorophenyl)acetyl]amino}propyl)pyrazine-2-carboxamide has also been shown to have antioxidant and anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

N-(3-{[(4-chlorophenyl)acetyl]amino}propyl)pyrazine-2-carboxamide has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, it also has some limitations, including its high cost, limited availability, and potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of N-(3-{[(4-chlorophenyl)acetyl]amino}propyl)pyrazine-2-carboxamide, including the development of new synthesis methods, the investigation of its mechanism of action, the exploration of its potential applications in other fields, such as medicine and agriculture, and the evaluation of its safety and toxicity. Further research is also needed to optimize the use of N-(3-{[(4-chlorophenyl)acetyl]amino}propyl)pyrazine-2-carboxamide in dentistry and to develop new formulations for its delivery.

Synthesis Methods

N-(3-{[(4-chlorophenyl)acetyl]amino}propyl)pyrazine-2-carboxamide can be synthesized using different methods, including solid-phase synthesis, solution-phase synthesis, and microwave-assisted synthesis. In the solid-phase synthesis method, the compound is synthesized on a solid support, while in the solution-phase synthesis method, the compound is synthesized in a solution. The microwave-assisted synthesis method involves the use of microwaves to speed up the reaction. The synthesis of N-(3-{[(4-chlorophenyl)acetyl]amino}propyl)pyrazine-2-carboxamide involves the reaction of 4-chlorophenylacetic acid with propylamine and pyrazine-2-carboxylic acid, followed by the acetylation of the amine group using acetic anhydride. The final product is obtained by recrystallization of the crude product.

Scientific Research Applications

N-(3-{[(4-chlorophenyl)acetyl]amino}propyl)pyrazine-2-carboxamide has been widely used in scientific research for its various applications. One of the main applications of N-(3-{[(4-chlorophenyl)acetyl]amino}propyl)pyrazine-2-carboxamide is in the field of dentistry, where it is used as a remineralizing agent for the treatment of dental caries. N-(3-{[(4-chlorophenyl)acetyl]amino}propyl)pyrazine-2-carboxamide has been shown to enhance the remineralization of enamel and dentin, reduce the demineralization of enamel, and inhibit the growth of cariogenic bacteria. N-(3-{[(4-chlorophenyl)acetyl]amino}propyl)pyrazine-2-carboxamide has also been studied for its potential application in the treatment of osteoporosis, as it has been shown to enhance bone mineralization and reduce bone resorption.

properties

Molecular Formula |

C16H17ClN4O2 |

|---|---|

Molecular Weight |

332.78 g/mol |

IUPAC Name |

N-[3-[[2-(4-chlorophenyl)acetyl]amino]propyl]pyrazine-2-carboxamide |

InChI |

InChI=1S/C16H17ClN4O2/c17-13-4-2-12(3-5-13)10-15(22)20-6-1-7-21-16(23)14-11-18-8-9-19-14/h2-5,8-9,11H,1,6-7,10H2,(H,20,22)(H,21,23) |

InChI Key |

KUJLOFJFEAPEAV-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1CC(=O)NCCCNC(=O)C2=NC=CN=C2)Cl |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)NCCCNC(=O)C2=NC=CN=C2)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-methoxyphenyl)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide](/img/structure/B252165.png)

![N-[2-(acetylamino)ethyl]-2-phenylquinoline-4-carboxamide](/img/structure/B252241.png)

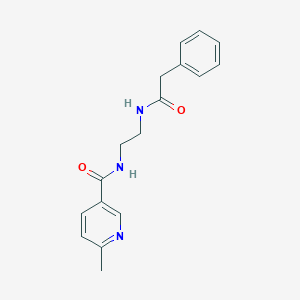

![N-{3-[(pyridin-3-ylcarbonyl)amino]propyl}pyrazine-2-carboxamide](/img/structure/B252244.png)

![N-{3-[(2-fluorobenzoyl)amino]propyl}-2-pyrazinecarboxamide](/img/structure/B252248.png)

![N-(3-{[(3,4-dimethylphenyl)carbonyl]amino}propyl)pyrazine-2-carboxamide](/img/structure/B252249.png)

![N-(2-{[(4-chlorophenyl)acetyl]amino}ethyl)-6-methylpyridine-3-carboxamide](/img/structure/B252253.png)

![N-(2-{[(2,4-dichlorophenoxy)acetyl]amino}ethyl)-6-methylpyridine-3-carboxamide](/img/structure/B252255.png)

![N-(2-{[(2-chlorophenoxy)acetyl]amino}ethyl)-6-methylpyridine-3-carboxamide](/img/structure/B252257.png)

![N-(2-{[(2-chlorophenyl)carbonyl]amino}ethyl)-6-methylpyridine-3-carboxamide](/img/structure/B252262.png)

![N-(2-{[(3,6-dichloro-1-benzothien-2-yl)carbonyl]amino}ethyl)-6-methylnicotinamide](/img/structure/B252264.png)

![N-(2-{[(3-fluorophenyl)carbonyl]amino}ethyl)-6-methylpyridine-3-carboxamide](/img/structure/B252265.png)

![N-(2-{[(2-fluorophenyl)carbonyl]amino}ethyl)-6-methylpyridine-3-carboxamide](/img/structure/B252266.png)